![molecular formula C13H18FNO B7492120 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)
4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine, also known as FPEMM, is a chemical compound that has been studied for its potential therapeutic applications in various fields of research.
Wirkmechanismus
The mechanism of action of 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine is not fully understood, but it is believed to act as a modulator of various cellular signaling pathways. In cancer cells, 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. In neural cells, 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine has been shown to protect against oxidative stress and inflammation by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. In animal studies, 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine has been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's and Parkinson's disease. In cancer models, 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine is its ability to selectively target cancer cells while sparing normal cells, which may reduce the side effects associated with traditional chemotherapy. However, the limitations of 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine research include the development of more efficient synthesis methods, the identification of new therapeutic targets, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine in vivo and to investigate its potential as a therapeutic agent in other disease models.
Synthesemethoden
The synthesis of 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine involves the reaction of 4-fluoroacetophenone with 2-methylmorpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine has been studied for its potential use in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine has been studied for its potential as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells. In drug discovery, 4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
4-[1-(4-fluorophenyl)ethyl]-2-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-10-9-15(7-8-16-10)11(2)12-3-5-13(14)6-4-12/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQULBPAWSHVMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)

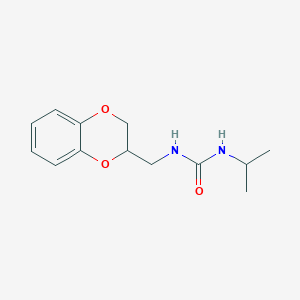
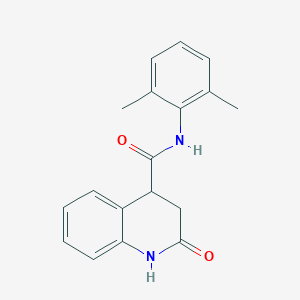
![2-[(3,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492074.png)
![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
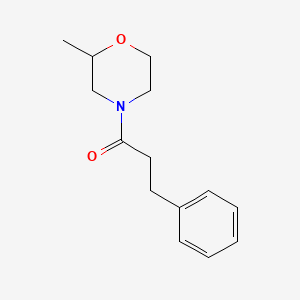
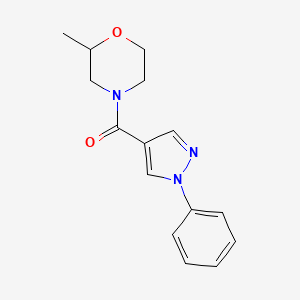
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7492110.png)

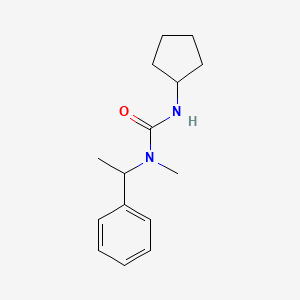
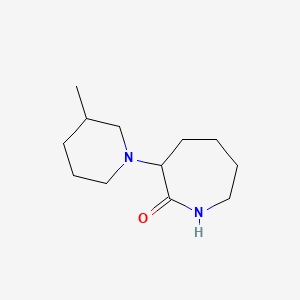
![4-[[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]amino]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7492125.png)
![2-Methyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7492132.png)